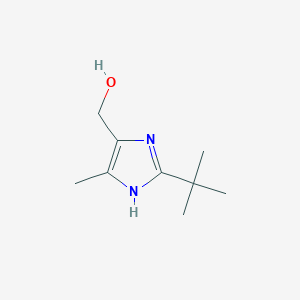
prop-1-en-2-yl N-(3,3-dimethylbutyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
prop-1-en-2-yl N-(3,3-dimethylbutyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various applications, including pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. This particular compound is known for its unique structural features, which include a prop-1-en-2-yl group and a 3,3-dimethylbutyl group attached to the carbamate moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of prop-1-en-2-yl N-(3,3-dimethylbutyl)carbamate can be achieved through several methods. One common approach involves the reaction of 3,3-dimethylbutylamine with prop-1-en-2-yl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature and yields the desired carbamate ester.
Industrial Production Methods: In an industrial setting, the production of carbamates often involves the use of phosgene or phosgene derivatives. due to the hazardous nature of phosgene, alternative methods have been developed. One such method involves the use of dimethyl carbonate as a safer and more environmentally friendly carbamoylating agent. The reaction of 3,3-dimethylbutylamine with dimethyl carbonate in the presence of a suitable catalyst, such as iron-chrome catalyst TZC-3/1, can yield this compound with high selectivity and yield .
化学反応の分析
Types of Reactions: prop-1-en-2-yl N-(3,3-dimethylbutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: The major products include oxidized derivatives of the carbamate.
Reduction: The major products include reduced forms of the carbamate.
Substitution: The major products include substituted carbamates with different functional groups.
科学的研究の応用
prop-1-en-2-yl N-(3,3-dimethylbutyl)carbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals and as a stabilizer in certain industrial processes
作用機序
The mechanism of action of prop-1-en-2-yl N-(3,3-dimethylbutyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by carbamoylation of the active site, leading to the inactivation of the enzyme. This mechanism is similar to that of other carbamate compounds, which act as enzyme inhibitors by forming a covalent bond with the active site of the enzyme .
類似化合物との比較
- prop-1-en-2-yl N-(3,3-dimethylbutyl)carbamate
- Prop-1-en-2-yl (3,3-dimethylbutyl)urea
- Prop-1-en-2-yl (3,3-dimethylbutyl)thiocarbamate
Comparison: this compound is unique due to its specific structural features and the presence of the carbamate group. Compared to similar compounds, it exhibits distinct chemical reactivity and biological activity. For example, while Prop-1-en-2-yl (3,3-dimethylbutyl)urea may have similar chemical properties, its biological activity can differ significantly due to the presence of the urea group instead of the carbamate group .
特性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC名 |
prop-1-en-2-yl N-(3,3-dimethylbutyl)carbamate |
InChI |
InChI=1S/C10H19NO2/c1-8(2)13-9(12)11-7-6-10(3,4)5/h1,6-7H2,2-5H3,(H,11,12) |
InChIキー |
RMUYSMXTFHAPII-UHFFFAOYSA-N |
正規SMILES |
CC(=C)OC(=O)NCCC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![9-tert-Butyl-2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indole](/img/structure/B8534191.png)



![4-[[4-[[4-(2,2,2-Trifluoroethoxy)-1,2-benzoxazol-3-yl]oxymethyl]piperidin-1-yl]methyl]oxane-4-carboxylic acid](/img/structure/B8534224.png)




